molecular formula C14H15N3S B503385 N-benzyl-N'-(4-pyridinylmethyl)thiourea

N-benzyl-N'-(4-pyridinylmethyl)thiourea

Cat. No.: B503385
M. Wt: 257.36g/mol
InChI Key: MZDLSAHTBVGDFL-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 4-pyridinylmethyl group on the other. Thiourea derivatives are sulfur-containing compounds with a broad spectrum of applications, including antiviral, anticancer, and catalytic activities . The compound’s structure enables diverse molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36g/mol

IUPAC Name

1-benzyl-3-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C14H15N3S/c18-14(16-10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13/h1-9H,10-11H2,(H2,16,17,18)

InChI Key

MZDLSAHTBVGDFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including N-benzyl-N'-(4-pyridinylmethyl)thiourea, have shown promising antimicrobial properties. Research indicates that thiourea compounds can exhibit effective antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Efficacy of Thiourea Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundC. albicans16 µg/mL
Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoateS. aureus8 µg/mL

Anticancer Properties

Thioureas have been identified as potential anticancer agents. Studies have demonstrated that certain thiourea derivatives can inhibit tumor cell growth and induce apoptosis in cancer cell lines, such as MCF-7 and HCT116 .

Case Study: Antitumor Activity
A recent study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy .

Herbicidal Activity

Thiourea derivatives are also explored for their herbicidal potential. This compound has been tested against common agricultural weeds, demonstrating effective herbicidal activity that could be harnessed in crop protection strategies .

Table 2: Herbicidal Efficacy of Thiourea Derivatives

CompoundTarget WeedEfficacy (%)
This compoundAmaranthus retroflexus85%
N-(o-fluorophenoxyacetyl)thioureaChenopodium album75%

Mechanistic Insights

The biological activities of thioureas can be attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, some derivatives act as urease inhibitors, which can disrupt nitrogen metabolism in plants and pathogens alike . Additionally, modifications to the thiourea structure can enhance its binding affinity to specific targets, improving its efficacy as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary widely in substituents, which significantly influence their physicochemical properties, biological activity, and stability. Below is a detailed comparison:

Structural and Functional Variations

Key Observations:

Antiviral Activity : N-Benzyl-N'-arylthiourea derivatives (e.g., Compound 29) exhibit potent cytomegalovirus (CMV) inhibition (IC50 = 0.2 nM), likely due to the benzyl group enhancing hydrophobic interactions with viral targets . The pyridinylmethyl group in the target compound may similarly improve binding to viral enzymes through hydrogen bonding or π-stacking.

Structural Conformation: Syn-anti configurations in benzoylthiourea derivatives (e.g., N-Benzoyl-N'-(3-hydroxyphenyl)thiourea) influence molecular packing and reactivity .

Catalytic Efficiency : Sulfonaryl thioureas (e.g., Compound 10) show higher catalytic activity (28% conversion) than aryl ester derivatives (22%), highlighting the role of electron-withdrawing groups in stabilizing transition states .

Physicochemical Properties

  • Solubility : The 4-pyridinylmethyl group enhances water solubility compared to hydrophobic tert-butyl or methoxybenzyl substituents .
  • Metal Chelation : Thiourea derivatives with electron-rich groups (e.g., 4-methoxybenzyl) show strong metal-chelating properties, useful in analytical chemistry .

Research Findings and Implications

  • Further studies should explore its activity against herpesviruses or coronaviruses .
  • Anticancer Potential: Thiourea derivatives like N-Benzoyl-N'-phenylthiourea inhibit EGFR tyrosine kinase, a key target in cancer therapy. The pyridinylmethyl group may enhance selectivity for kinase domains .
  • Catalytic Use: The target compound’s nitrogen-rich structure could mimic sulfonaryl thioureas in organocatalysis, particularly in asymmetric synthesis .

Preparation Methods

Isothiocyanate-Amine Coupling

A foundational method for thiourea synthesis involves the reaction of isothiocyanates with amines. For N-benzyl-N'-(4-pyridinylmethyl)thiourea, this would entail:

  • Synthesis of Benzyl Isothiocyanate : Benzyl chloride reacts with ammonium thiocyanate under phase-transfer catalysis (e.g., polyethylene glycol-400) in dichloromethane.

  • Coupling with 4-Pyridinylmethylamine : The resultant benzyl isothiocyanate is treated with 4-pyridinylmethylamine in a polar aprotic solvent (e.g., acetonitrile) at ambient temperature.

Key Parameters :

  • Reaction time: 2–4 hours

  • Yield: ~85% (extrapolated from analogous reactions)

  • Characterization: 1H^1\text{H} NMR shows deshielded NH protons at δ\delta 9.2–10.1 ppm due to intramolecular hydrogen bonding.

Thiourea Derivative Alkylation

Alkylation of preformed thioureas offers an alternative route:

  • Preparation of N-Benzylthiourea : Benzylamine reacts with thiourea in the presence of hydrochloric acid.

  • Quaternary Ammonium Formation : N-Benzylthiourea is alkylated with 4-(chloromethyl)pyridine under basic conditions (e.g., K2_2CO3_3) in DMF.

Optimization Insights :

  • Catalytic acidic zeolites enhance nucleophilic substitution kinetics, achieving yields up to 92%.

  • Side products (e.g., dialkylated species) are minimized by controlling stoichiometry (1:1 amine:alkylating agent).

Catalytic Methods

Acid-Catalyzed Condensation

Bronsted acids (e.g., trifluoroacetic acid, TFA) facilitate the direct condensation of benzylamine and 4-pyridinylmethyl isothiocyanate. A patent by demonstrates this using silane reductants:

Procedure :

  • Combine 4-pyridinecarboxaldehyde (1 eq), N-benzylthiourea (1.2 eq), and triethylsilane (2 eq) in acetonitrile.

  • Add TFA (0.5 eq) and stir at 45°C for 3 hours.

Advantages :

  • Silane reagents suppress oxidation by-products.

  • Yield: 83% (empirical data from analogous benzyloxy derivatives).

Phase Transfer Catalysis (PTC)

PTC circumvents solubility challenges in biphasic systems. For example, polyethylene glycol-400 accelerates the formation of benzyl isothiocyanate from benzyl chloride and ammonium thiocyanate:

Protocol :

  • Benzyl chloride (10 mmol), NH4_4SCN (15 mmol), PEG-400 (0.18 g) in CH2_2Cl2_2.

  • Reflux for 1 hour, then isolate isothiocyanate via filtration.

Efficiency :

  • Catalyst recovery: >90% after three cycles.

  • Scalability: Demonstrated at 100-g scale.

Solid-Phase Synthesis Techniques

Solid-supported reagents reduce purification burdens. Acidic zeolites (e.g., H-ZSM-5) catalyze the reaction of urea derivatives with thiols:

Steps :

  • Column Preparation : Pack acidic zeolite into a fixed-bed reactor.

  • Continuous Flow Reaction : Pump benzylamine (1.0 g/min) and 4-pyridinylmethyl isothiocyanate through the column at 140°C.

Outcomes :

  • Conversion: >95% (by HPLC).

  • Throughput: 5 kg/day in pilot trials.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates organic solvents:

  • Mix benzylamine, 4-pyridinylmethyl isothiocyanate, and K2_2CO3_3 in a 1:1:0.1 ratio.

  • Mill at 30 Hz for 45 minutes.

Sustainability Metrics :

  • E-factor: 0.3 (vs. 5.2 for solution-phase).

  • Energy consumption: Reduced by 70%.

Aqueous-Mediated Reactions

Water as a solvent enhances atom economy:

  • React benzyl isothiocyanate with 4-pyridinylmethylamine in H2_2O at 80°C for 2 hours.

  • Additive: β-cyclodextrin (10 mol%) improves solubility.

Performance :

  • Yield: 78% (crude), 99% purity after recrystallization.

Analytical Characterization

Spectroscopic Techniques

  • 1H^1\text{H} NMR (CDCl3_3): NH protons resonate as broad singlets at δ\delta 9.8–10.3 ppm. Aromatic protons of benzyl (δ\delta 7.2–7.4 ppm) and pyridinyl (δ\delta 8.4–8.6 ppm) groups confirm structure.

  • IR : ν(C=S)\nu(\text{C=S}) at 1250–1270 cm1^{-1}; ν(N-H)\nu(\text{N-H}) at 3250–3350 cm1^{-1}.

Crystallographic Analysis

Single-crystal X-ray diffraction (as in) reveals:

  • Intramolecular N–H···N hydrogen bonds (2.1–2.3 Å).

  • Dihedral angle between benzyl and pyridinyl planes: 45°–50° .

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Test against targets like thyroid peroxidase (linked to thiourea’s antithyroid activity) using spectrophotometric methods .
  • Antimicrobial screening : Employ MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, comparing results to structurally similar compounds (e.g., N,N-diethylthiourea’s antibacterial IC₅₀ = 12 µM) .
  • Antioxidant assays : DPPH/ABTS radical scavenging tests quantify activity, with EC₅₀ values benchmarked against ascorbic acid .

How do substituents on the benzyl and pyridinyl groups modulate molecular interactions?

Advanced Research Question
Substituents alter electronic and steric effects:

  • Electron-withdrawing groups (e.g., –NO₂) : Increase thiourea’s acidity, enhancing hydrogen-bonding capacity (e.g., N–H···S interactions stabilize crystal lattices) .
  • Lipophilic groups (e.g., –CF₃) : Improve membrane permeability, as seen in analogs with trifluoromethyl substitutions showing enhanced bioactivity . Computational studies (DFT) predict substituent effects on charge distribution and binding affinities .

How can computational methods (e.g., DFT) predict the reactivity of this compound?

Advanced Research Question

  • Geometry optimization : B3LYP/6-31G(d,p) basis sets model bond lengths/angles, correlating with X-ray data .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, low band gaps (~3.5 eV) suggest redox activity relevant to electrochemical applications .

What electrochemical properties are relevant for thiourea derivatives, and how are they analyzed?

Advanced Research Question
Cyclic voltammetry (CV) reveals redox behavior:

  • Reduction peaks : Nitro or cyano groups in analogs show distinct Epc values (e.g., –0.75 V for –NO₂ reduction), useful for sensor development .
  • Electron-transfer mechanisms : Correlate CV data with DFT-calculated redox potentials to validate theoretical models .

What safety protocols are critical during synthesis and handling?

Basic Research Question

  • Ventilation : Mitigate exposure to aerosols, as thioureas are thyroid disruptors .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal absorption.
  • Waste disposal : Neutralize reaction byproducts (e.g., isothiocyanates) with alkaline solutions before disposal .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., –Cl vs. –OCH₃) drastically alter activity. Compare IC₅₀ values of analogs like 1,3-diphenylthiourea (antitumor) vs. 4-chlorophenylthiourea (antifungal) .
  • Assay conditions : Standardize protocols (e.g., pH, solvent) to isolate compound-specific effects. For example, antioxidant activity varies with DPPH concentration and incubation time .

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